

Physical properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

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Compound of Interest

Compound Name: 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

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An In-depth Technical Guide to the Physical Properties of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the compound **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile**. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by not only consolidating available information but also by providing detailed, field-proven methodologies for its empirical determination. Grounded in authoritative protocols and IUPAC standards, this guide explains the causality behind experimental choices, ensuring a trustworthy and self-validating framework for characterization. The objective is to equip researchers with the necessary knowledge to thoroughly analyze this and similar novel compounds, ensuring data integrity and reproducibility.

Introduction and Compound Identification

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a moderately complex organic molecule featuring a benzonitrile group attached to a substituted 1,3-dioxane ring. The presence of the polar nitrile group and the largely nonpolar butyl-dioxane moiety suggests a compound with nuanced

solubility and physicochemical characteristics that are of interest in medicinal chemistry and materials science. Benzonitrile derivatives, for instance, are precursors in the synthesis of various pharmaceuticals and agrochemicals.[1]

Accurate characterization of its physical properties is a prerequisite for any application, from designing reaction conditions for further synthesis to formulating it for biological assays. This guide provides the foundational knowledge for such characterization.

Compound Identifiers:

- IUPAC Name: **4-(5-butyl-1,3-dioxan-2-yl)benzonitrile**[2]
- Molecular Formula: $C_{15}H_{19}NO_2$ [2][3]
- CAS Number: 74800-54-7[2][4][5] (Note: A stereoisomer, 4-(trans-5-butyl-1,3-dioxan-2-yl)benzonitrile, is associated with CAS 74240-65-6[3])

Molecular Structure and Core Physicochemical Properties

The structural features of a molecule dictate its physical properties. The diagram below illustrates the two-dimensional structure of **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile**.

Caption: 2D structure of **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile**.

Data Summary Table

The table below summarizes the available computed and essential physical properties. Experimentally determined values, once obtained, should be recorded here.

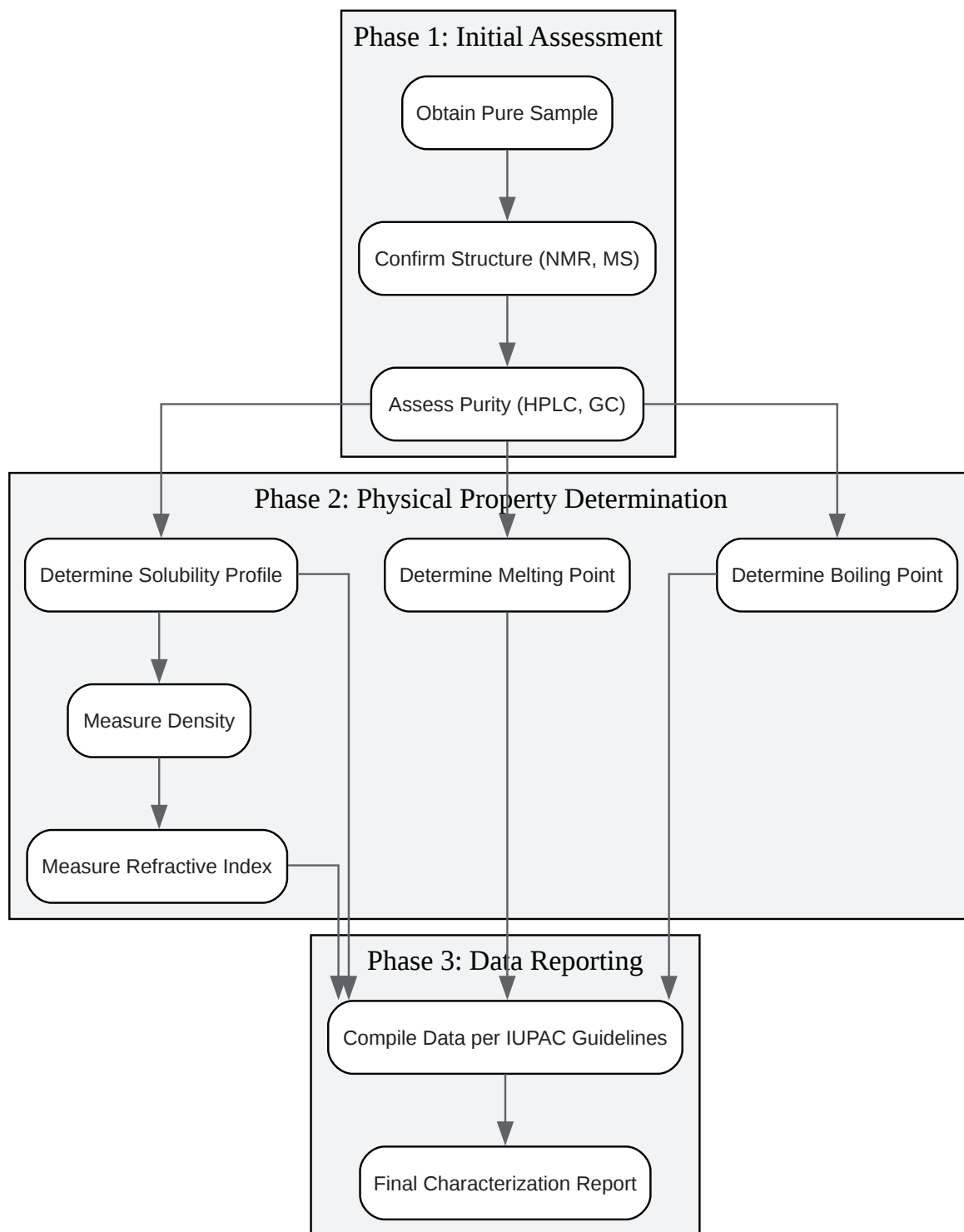
Property	Value	Source / Method
Molecular Weight	245.32 g/mol	Computed[2][3]
Molecular Formula	C ₁₅ H ₁₉ NO ₂	-
CAS Number	74800-54-7	-[4][5]
XLogP3	3.3	Computed[2][6]
Melting Point	Not available	To be determined (See Section 3.1)
Boiling Point	Not available	To be determined (See Section 3.2)
Solubility	Not available	To be determined (See Section 3.3)

Experimental Protocols for Physical Property Determination

The following sections outline the standard, authoritative methodologies for determining the key physical properties of a novel organic compound like **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile**. Adherence to these protocols is crucial for generating reliable and reproducible data.

Workflow for Physical Characterization

The logical flow for characterizing a new compound is depicted below. It begins with basic identification and proceeds through the determination of fundamental physical constants.



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Caption: General workflow for physical property characterization.

Melting Point Determination

Expertise & Causality: The melting point is a critical indicator of a substance's purity.^[7] A sharp melting range (typically $<1^{\circ}\text{C}$) suggests a high degree of purity, while a broad or depressed melting range often indicates the presence of impurities. For a crystalline solid, this temperature marks the transition from a highly ordered solid state to a liquid state.

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

- **Sample Preparation:** Finely powder a small amount (2-3 mg) of dry **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile**.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional but Recommended):** Set a fast ramp rate ($\sim 10\text{-}20^{\circ}\text{C}/\text{min}$) to quickly find an approximate melting range. This prevents spending excessive time in the final, precise measurement.
- **Precise Determination:** Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found in the previous step. Then, reduce the ramp rate to $1\text{-}2^{\circ}\text{C}/\text{min}$ to allow for thermal equilibrium.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.^[8]

Trustworthiness: This protocol is self-validating by first performing a rapid scan to establish a baseline, followed by a slow, precise measurement to ensure accuracy. Calibrating the apparatus with known standards (e.g., benzoic acid) is essential for instrument validation.

Boiling Point Determination

Expertise & Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^[9] It is a characteristic physical constant that is highly sensitive to

changes in atmospheric pressure. For this reason, reporting the pressure at which the boiling point was measured is mandatory for data integrity.[10][11]

Protocol: Simple Distillation This method is suitable for determining the boiling point of quantities greater than 5 mL.

- **Apparatus Setup:** Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[9]
- **Sample Introduction:** Place approximately 10 mL of **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile** and a few boiling chips into the round-bottom flask.
- **Thermometer Placement:** Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
- **Heating:** Gently heat the flask. As the liquid boils, vapor will rise and condense in the condenser.
- **Data Recording:** The temperature will rise and then stabilize. Record the constant temperature at which the liquid is actively distilling as the boiling point.[9] Note the atmospheric pressure during the measurement.

Trustworthiness: The stability of the temperature reading during distillation validates the measurement. A fluctuating temperature may indicate an impure sample or improper thermometer placement.

Solubility Profiling

Expertise & Causality: Solubility is a measure of how much solute can dissolve in a given solvent at a specific temperature. A solubility profile across a range of solvents (polar, non-polar, protic, aprotic) provides critical insights into the compound's intermolecular forces and is essential for applications in chromatography, reaction chemistry, and formulation.[12] The principle "like dissolves like" is the guiding heuristic.[8]

Protocol: Qualitative Solubility Test

- Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent. A standard panel should include:
 - Water (polar, protic)
 - Ethanol (polar, protic)
 - Dichloromethane (polar, aprotic)
 - Ethyl Acetate (moderately polar)
 - Hexane (non-polar)
- Sample Addition: To each test tube, add a small, pre-weighed amount of **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile** (e.g., 10 mg).
- Observation: Agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.
- Classification: Observe if the solid dissolves completely. Classify the solubility as:
 - Soluble: The entire solid dissolves.
 - Partially Soluble: Some, but not all, of the solid dissolves.
 - Insoluble: No visible dissolution occurs.[\[12\]](#)
- Data Reporting: Report the results in a table, noting the temperature of the experiment. For quantitative analysis, more advanced techniques like UV-Vis spectrophotometry or HPLC would be employed after creating saturated solutions.

Trustworthiness: This protocol is validated by using a consistent amount of solute and solvent and by testing against a diverse panel of solvents, which provides a cross-reference for the compound's polarity.

Authoritative Grounding and Data Reporting

All experimental data should be reported in accordance with IUPAC (International Union of Pure and Applied Chemistry) guidelines.[\[13\]](#)[\[14\]](#)[\[15\]](#) This ensures that the data is unambiguous,

comparable across different studies, and scientifically rigorous. Key recommendations include:

- Purity Statement: The purity of the chemical sample must be stated numerically and the method of determination described.[10]
- SI Units: Only SI units should be used for reporting data.[10]
- Pressure Reporting: For boiling points, the experimental pressure must be reported. The term "atmospheric pressure" should be avoided in favor of a specific value (e.g., 101.3 kPa). [11]

Conclusion

This guide establishes a robust framework for understanding and determining the physical properties of **4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile**. While specific experimental values are not yet widely published, the provided protocols, grounded in established chemical principles and authoritative standards, empower researchers to generate high-quality, reliable data. The systematic application of these methodologies will yield the crucial physical constants needed to advance research and development involving this compound.

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